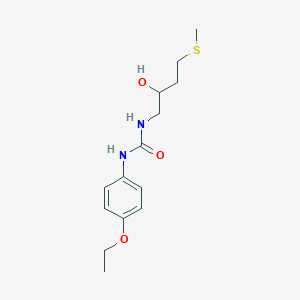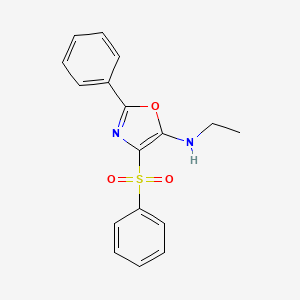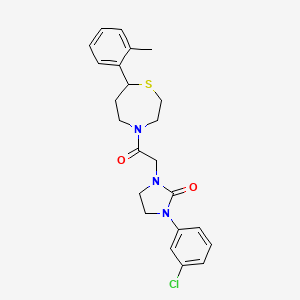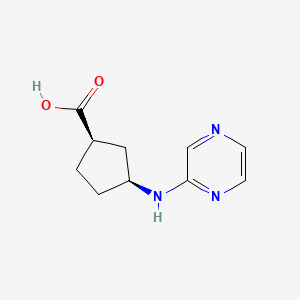
1-(4-Ethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea is a chemical compound with potential applications in scientific research. This compound is also known as EMBI or Ethoxy-4-mercaptobutyl-isourea. It is an organic molecule that is synthesized in the laboratory using a specific method. The synthesis of this compound is of great interest to the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the target organism. This inhibition leads to the disruption of essential metabolic processes, ultimately leading to the death of the organism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Ethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea have been studied in vitro and in vivo. In vitro studies have shown that this compound has antimicrobial properties and can inhibit the growth of certain cancer cells. In vivo studies have shown that this compound can promote the growth of certain crops and has potential applications in agriculture.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-Ethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea in lab experiments include its high yield synthesis method, its antimicrobial properties, and its potential as a plant growth regulator. The limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and its potential side effects.
Zukünftige Richtungen
There are several future directions for research involving 1-(4-Ethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Development of new antibiotics based on the antimicrobial properties of this compound.
3. Investigation of the potential of this compound as a cancer treatment.
4. Development of new plant growth regulators based on the properties of this compound.
5. Investigation of the potential side effects of this compound in vivo.
6. Further optimization of the synthesis method to increase yield and reduce cost.
Conclusion:
1-(4-Ethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea is a chemical compound with potential applications in scientific research. Its synthesis method has been optimized to produce high yields, making it suitable for large-scale synthesis. This compound has been shown to have antimicrobial properties, promote plant growth, and inhibit the growth of cancer cells in vitro. Future research directions include further studies to understand its mechanism of action, development of new antibiotics and plant growth regulators, and investigation of potential side effects.
Synthesemethoden
The synthesis of 1-(4-Ethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea is achieved using a specific method. This method involves the reaction of 4-ethoxyphenylisothiocyanate with 2-hydroxy-4-methylsulfanylbutylamine in the presence of a base. The resulting product is then treated with urea to yield the final product. This method has been optimized to produce high yields of the compound, making it suitable for large-scale synthesis.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has potential applications in scientific research. It has been shown to have antimicrobial properties, making it useful in the development of new antibiotics. It has also been studied for its potential as a plant growth regulator, as it has been shown to promote the growth of certain crops. Additionally, this compound has been studied for its potential as a cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-3-19-13-6-4-11(5-7-13)16-14(18)15-10-12(17)8-9-20-2/h4-7,12,17H,3,8-10H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCQYGBEKZJYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-(2-chloro-4-methylquinolin-3-yl)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]prop-2-en-1-one](/img/structure/B2910103.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(methylthio)benzamide](/img/structure/B2910105.png)
![(1R,5S)-8-((3,5-difluorophenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2910106.png)
![(E)-4-(Dimethylamino)-N-[2-(2-methyl-1,3-benzoxazol-4-yl)ethyl]but-2-enamide](/img/structure/B2910107.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4-propan-2-ylthiadiazole-5-carboxamide;hydrochloride](/img/structure/B2910109.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide](/img/structure/B2910112.png)
![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2910116.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2910118.png)

![1-(3,4-Dimethoxybenzyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2910121.png)

